Boc-ThionoAla-1-(6-nitro)benzotriazolide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

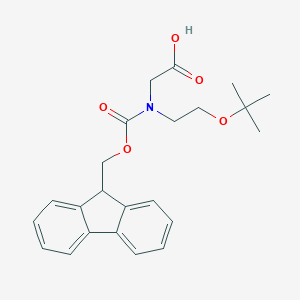

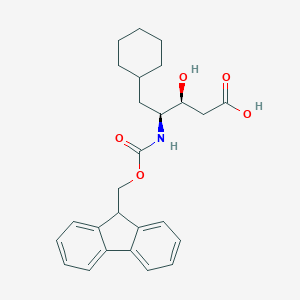

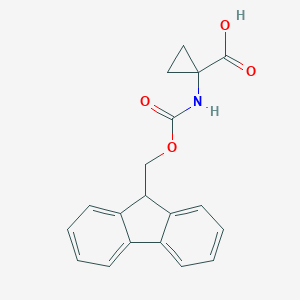

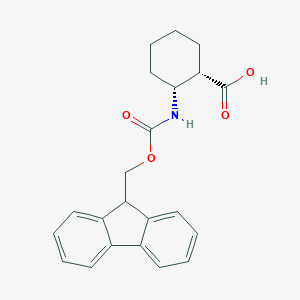

Boc-ThionoAla-1-(6-nitro)benzotriazolide is a chemical compound with the molecular formula C14H17N5O4S and a molecular weight of 351.38 g/mol . It is used for research and development purposes and is not intended for medicinal or household use .

Synthesis Analysis

The synthesis of Boc-ThionoAla-1-(6-nitro)benzotriazolide involves a reaction with acetic acid and sodium nitrite in water at 4 degrees Celsius for 0.5 hours . The yield of this reaction is approximately 90% .Molecular Structure Analysis

The molecular structure of Boc-ThionoAla-1-(6-nitro)benzotriazolide contains a total of 42 bonds, which include 25 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 4 double bonds, and 10 aromatic bonds . It also contains 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aliphatic (thio-) carbamate, 1 aromatic nitro group, and 1 Triazole .Applications De Recherche Scientifique

Benzotriazole Derivatives in Corrosion Inhibition

Corrosion Inhibition of Copper by Tolyltriazole and Other Derivatives : Research indicates that tolyltriazole and similar benzotriazole derivatives are effective in inhibiting the corrosion of copper and brass in various corrosive environments. These compounds act by forming protective films on the metal surfaces, thereby preventing oxidation and corrosion. The effectiveness of these inhibitors has been widely documented, highlighting their importance in extending the lifespan of metal components in industrial applications (Walker, 1976); (Yu, 2013).

Benzotriazole and its Impact in Medicinal Chemistry

Benzimidazole and Nitroimidazole Compounds in Drug Development : Benzimidazoles and nitroimidazoles are classes of compounds that share some structural similarities with benzotriazole derivatives. These compounds have been extensively studied for their potential in treating a wide range of diseases, including infectious diseases, cancers, and metabolic disorders. Their unique chemical structures enable them to interact with various biological targets, offering opportunities for the development of new therapeutic agents (Li et al., 2018); (Keri et al., 2015).

Applications in Photocatalysis

Photocatalytic Applications of Boron-Containing Compounds : Boron-containing compounds, including those with benzotriazole structures, have been explored for their photocatalytic properties. These properties are particularly relevant in environmental remediation and energy conversion processes. The unique electronic structure of boron allows these compounds to engage in light-driven chemical reactions, highlighting their potential in sustainable chemistry and materials science applications (Ni et al., 2016).

Safety And Hazards

In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the victim is not breathing, artificial respiration should be given and a doctor should be consulted immediately . Skin contact requires immediate removal of contaminated clothing and washing off with soap and plenty of water . Eye contact requires rinsing with pure water for at least 15 minutes . In case of ingestion, the mouth should be rinsed with water, vomiting should not be induced, and a doctor or Poison Control Center should be called immediately .

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O4S/c1-8(15-13(20)23-14(2,3)4)12(24)18-11-7-9(19(21)22)5-6-10(11)16-17-18/h5-8H,1-4H3,(H,15,20)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCDBMHTHFGBCZ-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426522 |

Source

|

| Record name | Boc-ThionoAla-1-(6-nitro)benzotriazolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-ThionoAla-1-(6-nitro)benzotriazolide | |

CAS RN |

184951-86-8 |

Source

|

| Record name | Boc-ThionoAla-1-(6-nitro)benzotriazolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

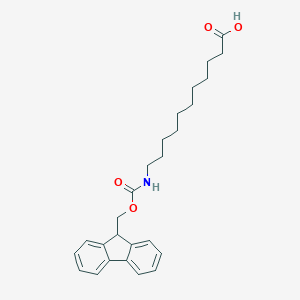

![10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid](/img/structure/B557996.png)

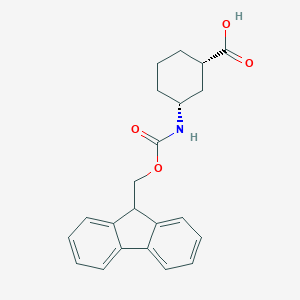

![Fmoc-[D]Gly-OH](/img/structure/B558005.png)